molecular formula C14H26N2O2 B1522533 tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate CAS No. 895541-77-2

tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate

Cat. No.: B1522533
CAS No.: 895541-77-2
M. Wt: 254.37 g/mol
InChI Key: JDZKAHGAGPZHFJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group, a cyclopropylmethyl moiety, and a piperidin-4-yl group, making it structurally complex and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate typically involves multiple steps:

  • Formation of Piperidin-4-yl Intermediate: : The synthesis begins with the preparation of the piperidin-4-yl intermediate. This can be achieved through the hydrogenation of 4-piperidone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

  • Cyclopropylmethylation: : The piperidin-4-yl intermediate is then reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclopropylmethyl group.

  • Carbamate Formation: : Finally, the compound is treated with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate can undergo oxidation reactions, particularly at the cyclopropylmethyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), which can target the carbamate group, potentially converting it to an amine.

  • Substitution: : Nucleophilic substitution reactions can occur, especially at the piperidin-4-yl group. Reagents such as sodium hydride (NaH) and alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaH in dimethylformamide (DMF), alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the cyclopropylmethyl group.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various substituted piperidin-4-yl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features. It can help in understanding the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-4-yl group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The cyclopropylmethyl group provides steric hindrance, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(cyclopropylmethyl)-N-(morpholin-4-yl)carbamate
  • tert-Butyl N-(cyclopropylmethyl)-N-(pyrrolidin-4-yl)carbamate
  • tert-Butyl N-(cyclopropylmethyl)-N-(azepan-4-yl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate is unique due to the presence of the piperidin-4-yl group, which provides distinct steric and electronic properties. This uniqueness can result in different biological activities and reactivity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-(cyclopropylmethyl)-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16(10-11-4-5-11)12-6-8-15-9-7-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZKAHGAGPZHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895541-77-2
Record name tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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